
Manganese--platinum (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese–platinum (3/1) is a compound that combines manganese and platinum in a 3:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and medicine. The combination of manganese and platinum creates a synergistic effect that enhances the catalytic activity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese–platinum (3/1) can be synthesized through various methods, including co-precipitation, sol-gel, and hydrothermal synthesis. One common method involves the reduction of manganese and platinum precursors in the presence of a reducing agent such as hydrogen. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, manganese–platinum (3/1) is typically produced using large-scale chemical reactors. The process involves the continuous feeding of manganese and platinum precursors into the reactor, where they undergo reduction and precipitation to form the compound. The resulting product is then filtered, washed, and dried to obtain the final material.
Análisis De Reacciones Químicas
Types of Reactions: Manganese–platinum (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and platinum, as well as the presence of other reagents and catalysts.
Common Reagents and Conditions: Common reagents used in the reactions of manganese–platinum (3/1) include hydrogen, oxygen, and various acids and bases. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products. For example, the oxidation of manganese–platinum (3/1) in the presence of oxygen can produce manganese oxides and platinum oxides.
Major Products Formed: The major products formed from the reactions of manganese–platinum (3/1) include various oxides, such as manganese dioxide and platinum dioxide
Aplicaciones Científicas De Investigación
Manganese–platinum (3/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including hydrogenation, oxidation, and reduction reactions. In biology and medicine, manganese–platinum (3/1) is being investigated for its potential use in drug delivery systems and as a contrast agent for imaging techniques. In industry, the compound is used in the production of advanced materials, such as nanocomposites and coatings.
Mecanismo De Acción
The mechanism of action of manganese–platinum (3/1) involves the interaction of manganese and platinum atoms with various molecular targets. The compound exerts its effects through redox reactions, where manganese and platinum undergo oxidation and reduction to produce reactive intermediates. These intermediates can then interact with other molecules, leading to the desired chemical transformations. The molecular targets and pathways involved in these reactions are still being investigated, but they are believed to involve the activation of oxygen and hydrogen species.
Comparación Con Compuestos Similares
Manganese–platinum (3/1) is unique compared to other similar compounds due to its specific ratio of manganese to platinum and the resulting synergistic effects. Similar compounds include manganese–palladium (3/1) and manganese–rhodium (3/1), which also exhibit enhanced catalytic properties. manganese–platinum (3/1) is particularly notable for its stability and efficiency in various catalytic processes.
List of Similar Compounds:- Manganese–palladium (3/1)
- Manganese–rhodium (3/1)
- Manganese–cobalt (3/1)
- Manganese–nickel (3/1)
These compounds share similar properties and applications but differ in their specific catalytic activities and stability.
Propiedades
Número CAS |
12163-58-5 |
|---|---|
Fórmula molecular |
Mn3Pt |
Peso molecular |
359.90 g/mol |
Nombre IUPAC |
manganese;platinum |
InChI |
InChI=1S/3Mn.Pt |
Clave InChI |
QSGMISIZWMTPQR-UHFFFAOYSA-N |
SMILES canónico |
[Mn].[Mn].[Mn].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


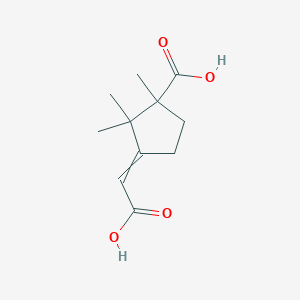
![6,6,6a-Trimethylhexahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B14726513.png)
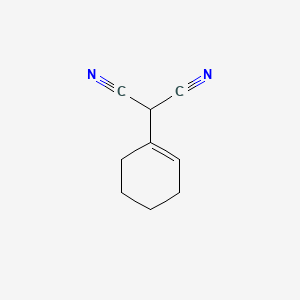
![1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B14726519.png)
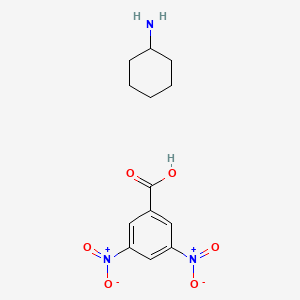
![19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione](/img/structure/B14726530.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide](/img/structure/B14726531.png)
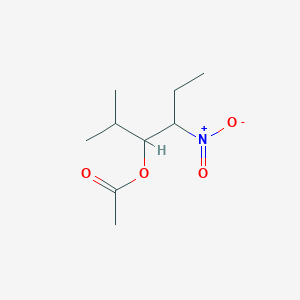
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14726537.png)
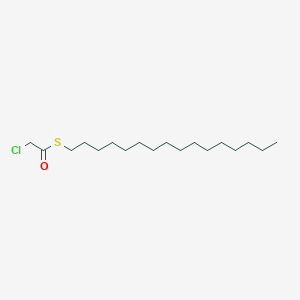
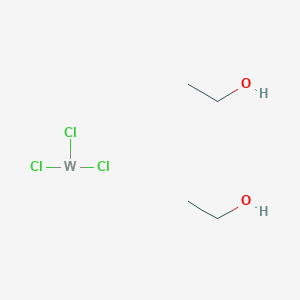

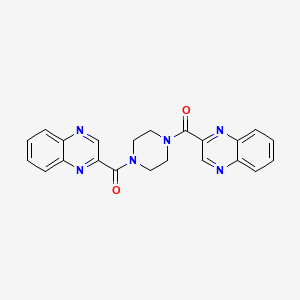
![4,4'-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14726569.png)
